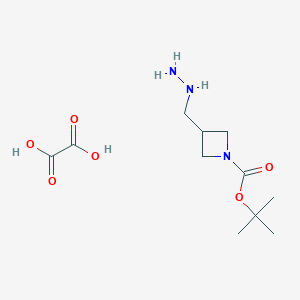
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid is a useful research compound. Its molecular formula is C11H21N3O6 and its molecular weight is 291.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate; oxalic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.
- Chemical Formula : C9H18N2O4
- Molecular Weight : 202.25 g/mol
- CAS Number : 398489-26-4
- IUPAC Name : Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate
The biological activity of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The azetidine ring and hydrazine functionality are known to participate in diverse biochemical interactions, potentially influencing enzymatic pathways and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Properties : The presence of the hydrazine group may enhance its ability to disrupt microbial cell membranes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be measured using various assays such as DPPH and ABTS. These assays assess the ability of the compound to scavenge free radicals.
| Compound | IC50 Value (µM) | Assay Type |
|---|---|---|
| Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate | TBD | DPPH |
| Control (Ascorbic Acid) | 50 | DPPH |
Antimicrobial Activity
The antimicrobial efficacy of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| P. aeruginosa | TBD |
Study 1: Antioxidant Potential
In a controlled study, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate was tested for its ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited promising activity, suggesting potential applications in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H2O4/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10;3-1(4)2(5)6/h7,11H,4-6,10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPVFFAEOCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













